molecular formula C16H30N2O3 B13878521 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13878521
M. Wt: 298.42 g/mol
InChI Key: HROHVPZZDPLGJJ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug design, particularly in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.

    Medicine: Investigated for its potential in the treatment of various diseases by modulating protein levels.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific application in PROTAC development. Its semi-flexible nature allows for optimal binding and degradation kinetics, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3

InChI Key

HROHVPZZDPLGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2

Origin of Product

United States

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